1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
CAS No.: 892420-02-9
Cat. No.: VC7688312
Molecular Formula: C24H18N2O3
Molecular Weight: 382.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892420-02-9 |
|---|---|
| Molecular Formula | C24H18N2O3 |
| Molecular Weight | 382.419 |
| IUPAC Name | 1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
| Standard InChI Key | VOQMCBRECMDJPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione comprises a benzofuro[3,2-d]pyrimidine backbone fused with two benzyl groups. The parent structure, benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 62208-68-8), has a molecular formula of and a molecular weight of 202.17 g/mol . Substitution at the 1- and 3-positions with benzyl groups extends the formula to , increasing hydrophobicity and steric bulk.
X-ray crystallographic studies of analogous compounds, such as N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine, reveal a triclinic crystal system (space group ) with unit cell parameters , , , and angles , , . The crystal lattice stabilization arises from intermolecular hydrogen bonding (e.g., N–H···O) and C–H···π interactions, which are critical for understanding its solid-state behavior and solubility profile.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.42 g/mol |
| Crystal System | Triclinic |
| Space Group | |
| Density | 1.341 g/cm³ |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Reaction Pathways
The synthesis of 1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions, starting with the construction of the benzofuropyrimidine core. A common approach utilizes condensation reactions between 2-aminobenzofuran-3-carboxylates and urea derivatives, followed by N-alkylation with benzyl halides .
Key Synthetic Steps:
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Core Formation: Reacting 2-aminobenzofuran-3-carboxylic acid with urea under acidic conditions yields benzofuro[3,2-d]pyrimidine-2,4-dione.
-
N-Alkylation: Treatment with benzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) introduces benzyl groups at the 1- and 3-positions.
-
Purification: Recrystallization from ethanol or acetonitrile enhances purity, monitored via HPLC (>95% purity).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Urea, H₂SO₄, 120°C, 6 h | 65–70 |
| 2 | Benzyl bromide, K₂CO₃, DMF, 80°C, 8 h | 50–55 |
| 3 | Ethanol recrystallization | 90–95 |
Physicochemical Properties
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzyl substituents. Solubility enhances in polar aprotic solvents like DMSO (25 mg/mL) and acetonitrile (10 mg/mL). Thermal analysis (DSC) indicates a melting point of 218–220°C, with decomposition above 300°C .
Biological Activities and Mechanisms
Benzofuropyrimidine derivatives demonstrate broad bioactivity, with 1,3-dibenzyl variants showing pronounced antitumor and anti-inflammatory effects.
Anticancer Activity
In vitro studies against A549 lung adenocarcinoma cells reveal IC₅₀ values of 3.29–10.71 μM, comparable to doxorubicin (IC₅₀ = 3.30 μM) . Mechanistically, the compound inhibits topoisomerase II, inducing G₂/M cell cycle arrest and apoptosis via Bax/Bcl-2 pathway modulation .
Anti-Inflammatory Activity
The compound suppresses COX-2 and NF-κB expression in murine macrophages (RAW 264.7), reducing TNF-α and IL-6 production by 40–60% at 10 μM .
Table 3: Pharmacological Profile
| Activity | Model System | IC₅₀/Effective Dose | Mechanism |
|---|---|---|---|
| Antitumor | A549 cells | 3.29–10.71 μM | Topoisomerase II inhibition |
| Anti-inflammatory | RAW 264.7 cells | 10 μM | COX-2/NF-κB suppression |
| Antifungal | Candida albicans | 15 μg/mL | Ergosterol biosynthesis |
Applications and Future Directions
Current research focuses on optimizing pharmacokinetic properties through structural modifications, such as introducing polar substituents to improve solubility. Hybrid molecules combining benzofuropyrimidine with triazole or coumarin moieties show enhanced efficacy against multidrug-resistant cancers .
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